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Compound of Interest

Compound Name: P-gp modulator 2

Cat. No.: B12406802

Disclaimer: The compound "P-gp modulator 2" is not a recognized standard chemical
identifier. This guide focuses on Tariquidar (XR9576), a well-characterized, potent, and
selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill
the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated
by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).
P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux
pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar
(XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.[1][2] Unlike
earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal
pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable
tool for studying and potentially overcoming P-gp-mediated MDR.[1][2] This document provides
a comprehensive overview of the chemical properties, biological activity, and experimental
evaluation of Tariquidar.

Chemical and Physicochemical Properties

Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the
presence of a basic tertiary nitrogen, which is positively charged at physiological pH.[3] These
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features are common among potent P-gp modulators.

Property Value Reference(s)

N-[2-[[4-[2-(6,7-dimethoxy-3,4-

dihydro-1H-isoquinolin-2-
IUPAC Name yl)ethyl]phenyl]carbamoyl]-4,5-

dimethoxyphenyl]quinoline-3-

carboxamide

Synonyms XR9576, D06008
CAS Number 206873-63-4
Molecular Formula C3sH38N40Os
Molecular Weight 646.7 g/mol
Solubility >10 mM in DMSO

A detailed, step-by-step
synthesis protocol for
Tariquidar is not readily
available in the public domain
literature. The molecule

Chemical Synthesis consists o-f a quinolline
carboxamide core linked to a
dimethoxy-phenyl ring, which
is further connected to a
phenyl group bearing a 6,7-
dimethoxy-

tetrahydroisoquinoline moiety.

Quantitative Biological Data

Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition
of its transport function. It also exhibits activity against other ABC transporters at higher
concentrations.

Table 3.1: In Vitro P-glycoprotein (P-gp) Activity
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Cell Line /
Parameter Value Comments Reference(s)
System
Determined by
o o equilibrium
Binding Affinity CHrB30 cell o
51+09nM binding assay
(Kd) membranes )
with [3H]-
Tariquidar.
o Inhibits 60-70%
ATPase Activity Vanadate-
43 £9nM N of P-gp's basal
(ICs0) sensitive ATPase o
ATPase activity.
Effective
concentration for
Drug ]
) 50% maximal
Accumulation 487 = 50 nM AuxB1 cells ) ]
increase in [3H]-
(ECs0) : .
vinblastine
accumulation.
Concentration
range required to
) fully restore
L Various MDR e
Chemosensitizati sensitivity to
25-80 nM human tumor )
on Conc. drugs like
cells o
doxorubicin,

paclitaxel, and

vincristine.

Table 3.2: Activity Against Other ABC Transporters
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. Effective
Transporter Activity . Comments Reference(s)
Concentration

Tariquidar is
transported by
BCRP and acts
as a competitive

Substrate & inhibitor at higher

BCRP (ABCG2) >100 nM

Inhibitor concentrations. It
stimulates BCRP
ATPase activity
(ECs0 =138.4

nM).

o Tariquidar does
No significant ) o
MRP1 (ABCC1) . Not applicable not inhibit MRP1-
activit
Y mediated efflux.

Reverses MRP7-
mediated
resistance to
paclitaxel.

MRP7 (ABCC10) Inhibitor 0.1-0.3 uM Prolonged
treatment (>24h)
can also
downregulate
MRP7 protein

expression.

Mechanism of Action

Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a
modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction
locks the transporter in a specific, drug-bound conformational state, preventing the subsequent
ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it
blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity,
suggesting it traps the enzyme in a futile catalytic cycle.
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Mechanism of Tariquidar Action
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General Workflow for P-gp Modulator Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the P-gp Modulator
Tariquidar (XR9576)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406802#exploring-the-chemical-properties-of-p-
gp-modulator-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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